molecular formula C13H13NO2S B157637 Ethyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 4815-36-5

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B157637
CAS No.: 4815-36-5
M. Wt: 247.31 g/mol
InChI Key: WYTHTMKMOSPACP-UHFFFAOYSA-N
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Description

Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate is a heterocyclic compound belonging to the thiophene family Thiophenes are five-membered aromatic rings containing sulfur as the heteroatomIt is known for its biological activities and is used as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating .

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed:

Scientific Research Applications

Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s sulfur atom plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-Amino-4-phenyl-thiophene-3-Carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and synthetic utility. Its phenyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Properties

IUPAC Name

ethyl 2-amino-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)11-10(8-17-12(11)14)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTHTMKMOSPACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197439
Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-36-5
Record name 2-Amino-3-(ethoxycarbonyl)-4-phenylthiophene
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Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Record name 4815-36-5
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Record name 4815-36-5
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Record name Thiophene-3-carboxylic acid, 2-amino-4-phenyl-, ethyl ester
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Record name ethyl 2-amino-4-phenylthiophene-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of Ethyl 2-amino-4-phenylthiophene-3-carboxylate?

A1: Research indicates that this compound derivatives, a class of 2-aminothiophenes, exhibit promising antimicrobial activity. [] This activity was demonstrated through minimum inhibitory concentration (MIC) testing, using ampicillin and streptomycin as reference standards. [] Further research is necessary to fully elucidate the mechanism of action and explore potential applications in treating bacterial infections.

Q2: How is this compound synthesized?

A2: this compound derivatives are synthesized through a base-catalyzed reaction. [] This reaction involves a ketone, elemental sulfur, and ethyl cyanoacetate in the presence of diethylamine. []

Q3: Has the structure of this compound been confirmed?

A3: While a dedicated publication [] suggests the structural characterization of this compound, the abstract does not provide specific details. It is likely that common spectroscopic techniques such as NMR, IR, and Mass Spectrometry were employed for structural confirmation.

Q4: Are there any applications of this compound in materials science?

A4: Recent research has explored the incorporation of this compound as a building block in the synthesis of modified graphitic carbon nitride (g-C3N4). [] This modification leverages the unique properties of the thiophene-amide moiety to enhance the photocatalytic activity of g-C3N4 for hydrogen evolution. []

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